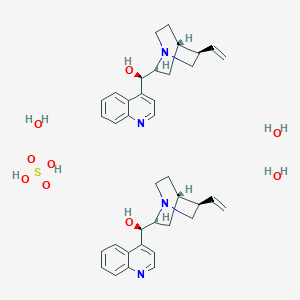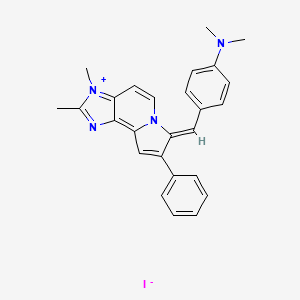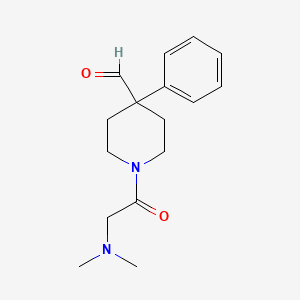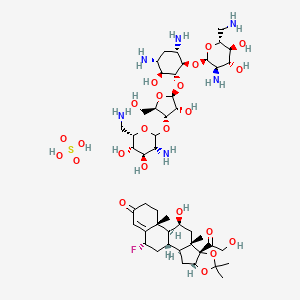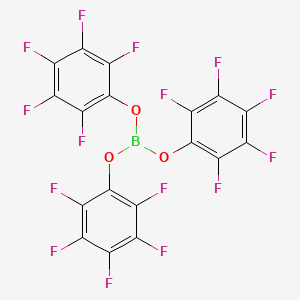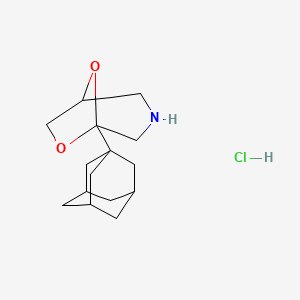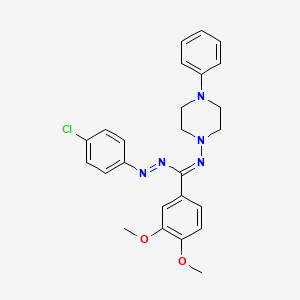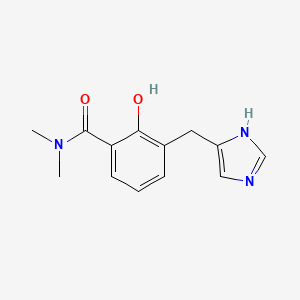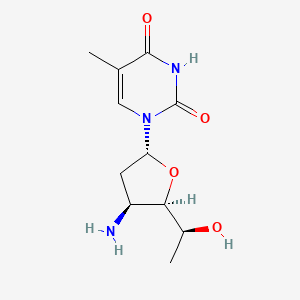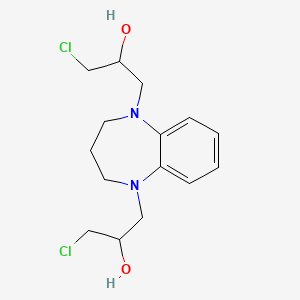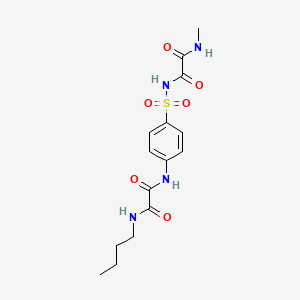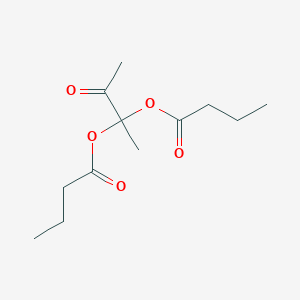
1-Methyl-2-oxopropylidene butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxopropylidene butyrate is a chemical compound with the molecular formula C8H14O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and 3-oxobutanoic acid.
Reduction: 3-hydroxybutyl butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various industrial applications.
Propyl butyrate: Similar ester with a different alkyl group.
Uniqueness
1-Methyl-2-oxopropylidene butyrate is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters .
Propriétés
Numéro CAS |
71808-61-2 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(2-butanoyloxy-3-oxobutan-2-yl) butanoate |
InChI |
InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3 |
Clé InChI |
INWHCCKQYAWMAO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


